

Mass Spectrometry Fragmentation Pattern of 1,1-Dodecanediol Diacetate: A Comparative Technical Guide

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Compound of Interest

Compound Name: *1,1-Dodecanediol, diacetate*

CAS No.: 56438-07-4

Cat. No.: B13956074

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Executive Summary & Structural Context

1,1-Dodecanediol diacetate (

, MW 286.41) is a geminal diacetate, a chemical class often employed as a stable protecting group for aldehydes or found naturally in the essential oils of *Etingera* species.

Unlike stable esters, geminal diacetates possess a unique lability at the acetal carbon (

). Under Electron Ionization (EI) conditions (70 eV), the molecule undergoes rapid elimination reactions that distinguish it from its structural isomers.

The Core Challenge

Distinguishing 1,1-dodecanediol diacetate (geminal) from 1,12-dodecanediol diacetate (terminal) and dodecanal (parent aldehyde) is critical in lipid synthesis and metabolomics. While all three share related carbon skeletons, their fragmentation pathways diverge significantly due to the stability of the carbocation intermediates formed at

Fragmentation Mechanics: The 1,1-Dodecanediol Diacetate Signature

The mass spectrum of 1,1-dodecanediol diacetate is dominated by the instability of the gem-diacetate moiety. The molecular ion (

, m/z 286) is typically absent or extremely weak (

) due to facile elimination of acetic acid.

Key Fragmentation Pathways[1][2]

- Primary Elimination (The "Diagnostic Loss"): The most characteristic pathway is the loss of a neutral acetic acid molecule (

, 60 Da) from the molecular ion.

This yields an enol acetate radical cation (

equivalent), which is relatively stable and observable.

- Acylium Ion Formation (Base Peak): The base peak is almost invariably m/z 43 (). While common to all acetates, its overwhelming dominance in gem-diacetates suppresses high-mass structural information.

- Secondary Elimination: The m/z 226 ion can further lose a ketene (

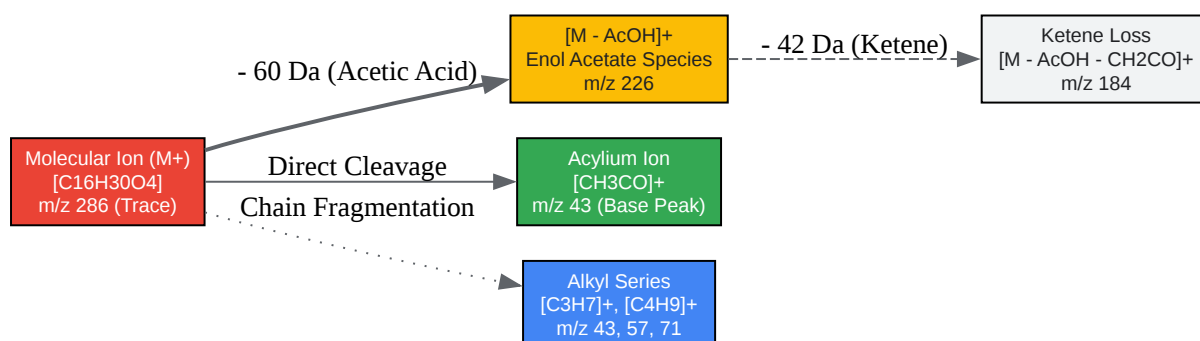
, 42 Da) or an acetyl radical, leading to hydrocarbon clusters.

- Alkyl Chain Fragmentation: The long dodecyl chain produces a characteristic series of alkyl ions: m/z 29, 41, 55, 57, 69, 71, 85... These follow the pattern

and

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the parent molecule to key diagnostic ions.



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Caption: Mechanistic fragmentation pathway of 1,1-dodecanediol diacetate under 70 eV Electron Ionization.

Comparative Analysis: Geminal vs. Terminal vs. Aldehyde

To validate the identity of 1,1-dodecanediol diacetate, it must be compared against its most likely confounds.

Table 1: Diagnostic Ion Comparison

Feature	1,1-Dodecanediol Diacetate (Geminal)	1,12-Dodecanediol Diacetate (Terminal)	Dodecanal (Aldehyde)
Molecular Formula			
Molecular Ion ()	Absent / Trace (286)	Weak (286)	Weak (184)
Base Peak	m/z 43 ()	m/z 43 ()	m/z 44 or 57
Diagnostic High Mass	m/z 226 ()	m/z 226 () & m/z 166 ()	m/z 166 () & m/z 140 ()
Key Distinction	Single loss of AcOH dominates high mass; m/z 43 is overwhelming. ^{[1][2][3]}	Sequential loss of two AcOH molecules is distinct (226 166).	m/z 29 () and m/z 44 () are specific to aldehydes.
Retention Time (GC)	Typically elutes after Dodecanal but before 1,12-Diacetate (on non-polar columns).	Elutes later due to higher boiling point interaction of two primary esters.	Elutes earliest.

Technical Insight: The "Artifact" Risk

Researchers must be aware that geminal diacetates are thermally unstable. In the hot injection port of a GC (typically 250°C), 1,1-dodecanediol diacetate can undergo thermal elimination before reaching the MS source.

- Result: The chromatogram may show a peak for 1-acetoxy-1-dodecene or even dodecanal if hydrolysis occurs.
- Mitigation: Use "Cool On-Column" injection or lower injector temperatures (200°C) to preserve the intact diester.

Experimental Protocol: Synthesis & Analysis

To generate the reference standard described above, follow this validated workflow.

A. Synthesis of 1,1-Dodecanediol Diacetate

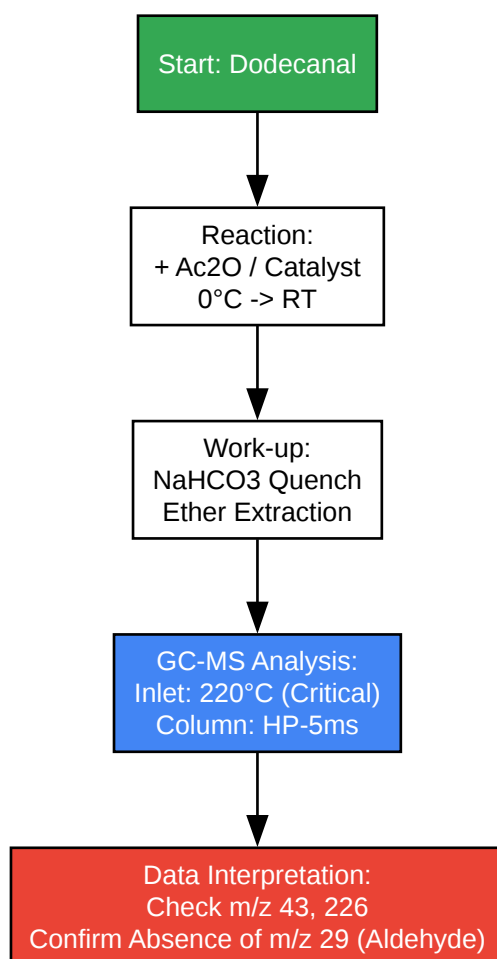
This protocol converts Dodecanal to its gem-diacetate protected form.

- Reagents: Dodecanal (10 mmol), Acetic Anhydride (30 mmol), Catalyst (or , 0.1 mol%).
- Reaction:
 - Mix reagents in a round-bottom flask under atmosphere.
 - Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
 - Mechanism:[4][5][6][7][8][9] Nucleophilic attack of acetic anhydride on the aldehyde carbonyl.
- Work-up:
 - Quench with ice-cold saturated (neutralize acid).
 - Extract with Diethyl Ether (mL).
 - Dry over and concentrate in vacuo.
- Purification: Flash column chromatography (Hexane:Ethyl Acetate 95:5).

B. GC-MS Acquisition Parameters

- Instrument: Agilent 7890/5977 (or equivalent).
- Column: HP-5ms or DB-5 (30m
0.25mm
0.25µm).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 220°C (Keep low to prevent thermal degradation).
- Oven Program:
 - 50°C (hold 1 min).
 - Ramp 10°C/min to 280°C.
 - Hold 5 min.
- MS Source: EI mode, 70 eV, 230°C.
- Scan Range: m/z 35–400.

Workflow Diagram



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Caption: Synthesis and analysis workflow for validating 1,1-dodecanediol diacetate.

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